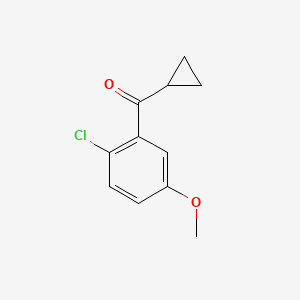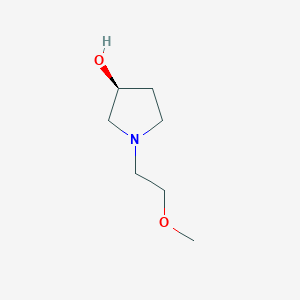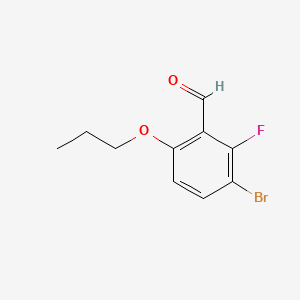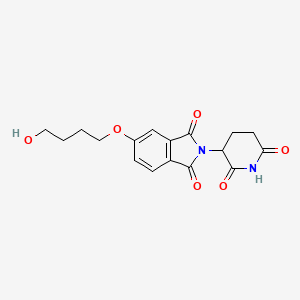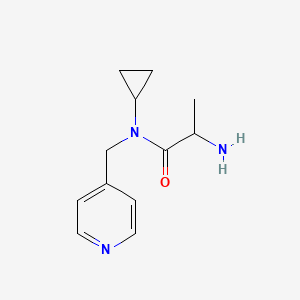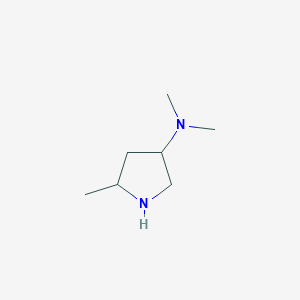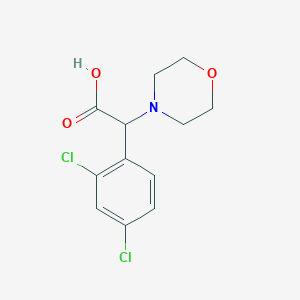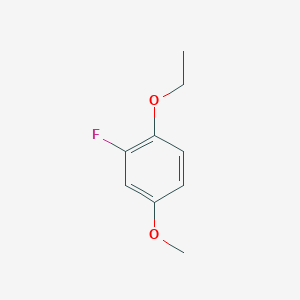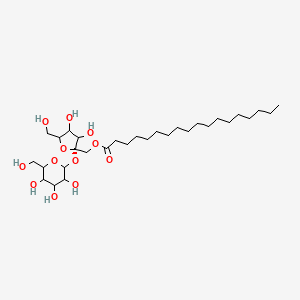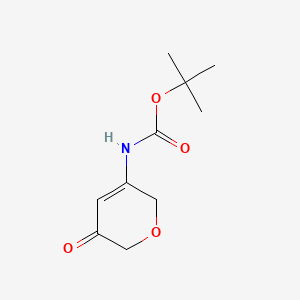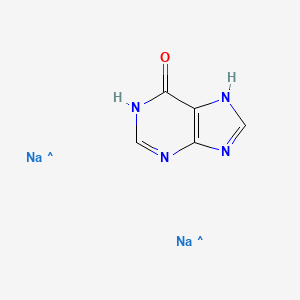
Hypoxanthine disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hypoxanthine, disodium salt: is a naturally occurring purine derivative. It is occasionally found as a constituent of nucleic acids, where it is present in the anticodon of transfer ribonucleic acid in the form of its nucleoside inosine . Hypoxanthine is a necessary additive in certain cells, bacteria, and parasite cultures as a substrate and nitrogen source .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hypoxanthine can be synthesized through the oxidation of xanthine by xanthine oxidoreductase . The disodium salt form is typically prepared by neutralizing hypoxanthine with sodium hydroxide, followed by crystallization.
Industrial Production Methods: Industrial production of hypoxanthine, disodium salt involves the fermentation of certain microorganisms that produce hypoxanthine as a metabolic byproduct. The compound is then extracted and purified through various chemical processes .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Hypoxanthine can be reduced to form inosine.
Substitution: Hypoxanthine can undergo substitution reactions where its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase is commonly used as a reagent for the oxidation of hypoxanthine.
Reduction: Reducing agents like sodium borohydride can be used for the reduction of hypoxanthine.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products:
Xanthine: Formed through oxidation.
Inosine: Formed through reduction.
Halogenated Hypoxanthine: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Hypoxanthine, disodium salt is used as a substrate in the study of purine metabolism and enzymatic pathways involved in the synthesis and degradation of nucleotides .
Biology: It is a key component in cell culture media, particularly for the growth of certain bacteria and parasites like Plasmodium falciparum .
Medicine: Hypoxanthine is used in the development of biosensors for detecting the presence of certain diseases and in the study of metabolic disorders .
Industry: It is used to enhance the taste and measure the freshness of meat products. Hypoxanthine levels can indicate meat spoilage due to bacterial activity .
Mechanism of Action
Hypoxanthine exerts its effects primarily through its role in purine metabolism. It is converted to inosine monophosphate by the enzyme hypoxanthine-guanine phosphoribosyltransferase . This conversion is crucial for the salvage pathway of nucleotide synthesis, which is essential for DNA and RNA production . Hypoxanthine also acts as a substrate for xanthine oxidase, leading to the production of uric acid and reactive oxygen species .
Comparison with Similar Compounds
Adenine: Another purine derivative involved in nucleic acid synthesis.
Guanine: A purine base found in DNA and RNA.
Xanthine: An intermediate in the degradation of purines to uric acid.
Uniqueness: Hypoxanthine is unique in its ability to be converted into inosine monophosphate, which is a key intermediate in the purine salvage pathway . This makes it particularly important in the study of metabolic pathways and the development of therapeutic agents targeting purine metabolism disorders .
Properties
Molecular Formula |
C5H4N4Na2O |
|---|---|
Molecular Weight |
182.09 g/mol |
InChI |
InChI=1S/C5H4N4O.2Na/c10-5-3-4(7-1-6-3)8-2-9-5;;/h1-2H,(H2,6,7,8,9,10);; |
InChI Key |
ZFKZPDWJOMMIBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC=N2.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


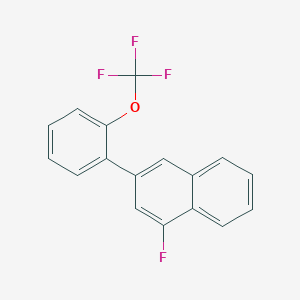

![(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B14774283.png)
![(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B14774288.png)
